Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]-
Description
Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- is a synthetic urea derivative incorporating a coumarin scaffold. The compound features a methylene bridge (-CH₂-) connecting the urea moiety to the 3-position of the 4-hydroxy-2-oxo-2H-1-benzopyran (coumarin) core.
Properties
CAS No. |
56244-19-0 |
|---|---|
Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
(4-hydroxy-2-oxochromen-3-yl)methylideneurea |
InChI |
InChI=1S/C11H8N2O4/c12-11(16)13-5-7-9(14)6-3-1-2-4-8(6)17-10(7)15/h1-5,14H,(H2,12,16) |
InChI Key |
YFYGYSIOKAKUQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Knoevenagel condensation is a cornerstone for introducing methylidene groups into coumarin systems. For this compound, the reaction involves 4-hydroxycoumarin and a urea-aldehyde precursor under acidic or basic catalysis.
Procedure :
-
Substrates : 4-Hydroxycoumarin reacts with a urea-aldehyde (e.g., formylurea) in ethanol or methanol.
-
Catalyst : Piperidine or acetic acid is commonly used to facilitate enolate formation.
-
Conditions : Reflux at 70–90°C for 6–24 hours.
-
Workup : The product precipitates upon cooling and is purified via recrystallization (ethanol/water).
Example :
In a study analogous to the target compound, 4-hydroxycoumarin derivatives were synthesized via Knoevenagel condensation with aromatic aldehydes, achieving yields of 70–85%. For urea-linked analogs, substituting the aldehyde with a urea-bearing aldehyde (e.g., N-formylurea ) would follow similar kinetics.
Key Data :
Method 2: Lewis Acid-Catalyzed Condensation
Boron Trifluoride Etherate (BF₃·OEt₂) Mediated Synthesis
This method leverages Lewis acids to activate the aldehyde component, enhancing electrophilicity for coupling with 4-hydroxycoumarin.
Procedure :
-
Substrates : 4-Hydroxycoumarin and a urea-alcohol (e.g., hydroxyethylurea).
-
Catalyst : BF₃·OEt₂ (10–20 mol%).
-
Conditions : Reflux in dichloromethane or dioxane at 40–60°C for 4–8 hours.
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography.
Example :
A patent describes the alkylation of 4-hydroxycoumarin with benzylic alcohols using BF₃·OEt₂. Adapting this, urea-alcohols (e.g., 2-hydroxyethylurea ) could undergo analogous condensation, forming the methylidene bridge.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 15 mol% BF₃·OEt₂ | |
| Yield | 50–60% (estimated) | |
| Byproduct | Eliminated water |
Method 3: Multi-Step Synthesis via Intermediate Formylation
Sequential Formylation and Urea Coupling
This approach involves introducing a formyl group to 4-hydroxycoumarin, followed by condensation with urea.
Step 1: Formylation of 4-Hydroxycoumarin
-
Reagents : Vilsmeier-Haack reagent (POCl₃/DMF).
-
Conditions : 0–5°C, 2 hours; then room temperature for 12 hours.
-
Intermediate : 3-Formyl-4-hydroxycoumarin.
Step 2: Condensation with Urea
-
Reagents : Urea, catalytic acetic acid.
-
Conditions : Reflux in ethanol for 6 hours.
-
Mechanism : Nucleophilic attack of urea’s amine on the formyl carbon, followed by dehydration.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Knoevenagel | High scalability, mild conditions | Requires urea-aldehyde precursor | 65–78% |
| BF₃ Catalysis | Rapid reaction | Sensitive to moisture | 50–60% |
| Multi-Step | High purity intermediates | Longer synthesis time | 70–75% |
Critical Challenges and Optimization Strategies
-
Precursor Availability : Urea-aldehydes are less commercially accessible, necessitating in situ preparation (e.g., oxidation of urea-alcohols).
-
Byproduct Formation : Competing reactions (e.g., dimerization of 4-hydroxycoumarin) are mitigated using excess urea derivatives.
-
Catalyst Recycling : BF₃·OEt₂ is moisture-sensitive; anhydrous conditions are critical.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits tautomeric equilibria due to its benzopyran backbone. Three tautomeric forms are possible: 4-hydroxy-2-chromenone (A), 2,4-chromandione (B), and 2-hydroxy-4-chromenone (C) . These forms influence reactivity, with the oxygen atom of the hydroxyl group serving as a site for acylation or alkylation , while the carbon atom at position 3 undergoes nucleophilic substitution (e.g., Mannich or coupling reactions) .
Nucleophilic and Electrophilic Interactions
-
Nucleophilic Attack : The carbon at position 3 is highly reactive, enabling reactions such as halogenation or alkylation. For example, bromination at this site initiates cyclization in spiro heterocycle formation .
-
Electrophilic Reactivity : The carbonyl group (from the urea moiety) participates in condensation reactions , such as with amines to form imine derivatives .
Bromination and Cyclization
In the synthesis of spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone, bromination of the starting compound creates a reactive site for O-nucleophilic attack , leading to cyclization and the formation of a fused heterocyclic system .
Enamine Reactions
The enamine intermediate reacts with 2-aminobenzothiazole to form chromenone derivatives via a Michael addition mechanism, followed by intramolecular cyclization .
Substituent Effects
Substituents on the benzopyran ring (e.g., hydroxyl, methyl) modulate reactivity. For example, methylation of the hydroxyl group alters the electronic environment, influencing the compound’s participation in antioxidant reactions .
Structural Influence on Reactivity
The benzopyran moiety’s conjugated system enhances delocalization , stabilizing intermediates during reactions. The presence of electron-donating groups (e.g., hydroxyl) at position 4 increases nucleophilicity , while electron-withdrawing groups (e.g., nitrate) may enhance electrophilic reactivity .
| Substituent | Position | Effect on Reactivity |
|---|---|---|
| Hydroxyl (-OH) | 4 | Increases nucleophilicity at position 3 |
| Methyl (-CH₃) | 6 | Enhances stability of tautomeric intermediates |
Analytical and Spectroscopic Characterization
The compound is characterized using ¹H/¹³C NMR , IR spectroscopy , and high-resolution mass spectrometry to confirm structural integrity . For example, IR spectra typically show strong absorption bands for hydroxyl (3400–3200 cm⁻¹) and carbonyl (1650–1600 cm⁻¹) groups .
Scientific Research Applications
The compound exhibits significant biological activity largely attributed to its antioxidant and anti-inflammatory properties. The presence of the benzopyran structure enhances its interaction with biological systems, potentially influencing metabolic pathways and offering therapeutic effects.
Antioxidant Properties
Research indicates that compounds similar to [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- can effectively scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for developing treatments for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been noted in various studies, suggesting its use in treating inflammatory conditions. It may inhibit pro-inflammatory cytokines and pathways, providing a therapeutic avenue for chronic inflammatory diseases.
Pharmaceutical Applications
Due to its diverse biological activities, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- is being explored for various pharmaceutical applications:
Anticancer Agents
The compound's ability to influence cell signaling pathways makes it a candidate for anticancer drug development. Preliminary studies have shown that derivatives of benzopyran can induce apoptosis in cancer cells and inhibit tumor growth.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness in inhibiting microbial growth positions it as a potential agent in treating infectious diseases.
Urease Inhibition
The compound is also being evaluated for its urease inhibitory activity, which is relevant in treating conditions like urease-related infections and kidney stones. In vitro studies have indicated promising results in inhibiting urease activity compared to standard inhibitors like thiourea.
Agricultural Uses
In agriculture, the compound's properties can be harnessed for developing eco-friendly pesticides or fertilizers that enhance plant growth while minimizing environmental impact.
Plant Growth Promotion
Studies suggest that urea derivatives can improve nutrient uptake in plants, enhancing growth rates and yield. This application is particularly relevant in sustainable agriculture practices.
Pest Resistance
The antioxidant properties of the compound may also contribute to increased resistance against pests and diseases in crops, reducing the need for chemical pesticides.
Case Studies
Several case studies have highlighted the applications and efficacy of this compound:
Anticancer Studies
A study published in Molecules evaluated the anticancer effects of various benzopyran derivatives, including [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- on different cancer cell lines, demonstrating significant cell growth inhibition and apoptosis induction.
Antimicrobial Efficacy
Research conducted on the antimicrobial activity of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of [(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl Biscoumacetate
- Structure : 4-Hydroxy-α-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo-2H-1-benzopyran-3-acetic acid ethyl ester .
- Key Differences: Replaces the urea-methylene group with an ester-linked acetic acid side chain. The absence of urea reduces hydrogen-bond donor capacity but increases lipophilicity.
- Therapeutic Role : Approved anticoagulant, highlighting the pharmacophoric importance of the coumarin core .
3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f)
- Structure : Ethoxy-substituted propyl chain at the coumarin 3-position .
- Key Differences : Lacks a urea group; instead, an ethoxypropyl side chain modifies steric bulk and polarity.
- Synthesis : Prepared via ethoxy sodium-mediated nucleophilic addition to 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a), yielding a crystalline product (melting point: 94°C) .
3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g)
- Structure : Benzylmercapto-substituted propyl chain at the coumarin 3-position .
- Synthesis : Achieved via benzyl mercaptan addition to compound 7a, resulting in a lower melting point (84–86°C) compared to 14f, likely due to reduced crystallinity from the flexible thioether .
Physicochemical Properties
Table 1: Comparative Data for Selected Coumarin Derivatives
Key Observations :
- Spectral distinctions (e.g., NH₂ protons in urea vs. S-CH₂ in 14g) enable structural differentiation.
Biological Activity
The compound Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- is a derivative of urea that exhibits a range of biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on existing research.
1. Synthesis of the Compound
The synthesis of Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- typically involves the condensation of 4-hydroxycoumarin derivatives with urea or similar compounds. This method allows for the introduction of various substituents that can enhance biological activity.
Antimicrobial Activity
Research has shown that derivatives of 4-hydroxycoumarin exhibit significant antimicrobial properties. For instance, a study evaluated several 1-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)pyridinium hydroxide inner salts against various microorganisms. The results indicated that these compounds were effective against specific fungi like Rhizoctonia solani, but they were non-inhibitory to Gram-negative bacteria and certain parasites like Eimeria tenella and trichostrongyle nematodes .
Antifungal Activity
The antifungal potential of compounds related to Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- has been documented in several studies. A compendium highlighted that certain synthesized organic compounds containing this benzopyran structure demonstrated promising antifungal activity against strains such as Fusarium oxysporum (FOX) with minimal inhibitory concentrations (MIC) comparable to established antifungal agents .
Inhibitory Activity
Urea derivatives have been investigated for their inhibitory effects on various enzymes. Notably, some derivatives have shown inhibitory activity against cholesterol acyltransferase (ACAT), which is crucial in managing hyperlipidemia and related cardiovascular diseases . This suggests potential therapeutic applications for managing cholesterol levels.
Table 1: Summary of Biological Activities
Detailed Research Findings
A study focused on the structure–activity relationship (SAR) of various derivatives revealed that modifications in the aromatic ring significantly impacted their biological efficacy. Compounds with methoxy and sulfonyl groups exhibited enhanced activity against fungal strains compared to their unsubstituted counterparts .
Additionally, molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, further elucidating their mechanism of action .
4. Conclusion and Future Directions
Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- presents a promising avenue for further research due to its diverse biological activities. The ongoing exploration of its pharmacological properties could lead to the development of new therapeutic agents for treating infections and managing cholesterol levels. Future studies should focus on optimizing its synthesis and evaluating its efficacy in clinical settings.
Q & A
Q. Example Protocol :
React 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with phenylisothiocyanate in ethanol under reflux.
Treat the intermediate with chloroacetyl chloride in a basic medium to form the urea linkage .
What spectroscopic techniques are critical for characterizing [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]urea?
Basic Research Focus
A combination of IR, NMR, and mass spectrometry is essential:
Advanced Tip : Use X-ray crystallography (e.g., Acta Crystallographica data ) to resolve tautomeric forms of the coumarin ring.
How can computational methods optimize reaction conditions for synthesizing [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]urea?
Q. Advanced Research Focus
- Quantum chemical calculations (e.g., DFT) predict transition states and stabilize reactive intermediates .
- Reaction path searches identify optimal solvents and catalysts. For example, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error .
- Machine learning models trained on existing urea derivatives can predict yield trends based on substituent electronic effects .
How should researchers address discrepancies between calculated and observed molecular masses in mass spectrometry?
Advanced Research Focus
Discrepancies (e.g., Δm/z = +0.41 Da in SS-02 ) may arise from:
- Isotopic peaks (e.g., ¹³C contributions).
- Adduct formation (e.g., Na⁺/K⁺ complexes).
- Tautomerization altering the protonation state.
Q. Resolution Strategies :
Perform high-resolution MS (HRMS) to distinguish isotopic patterns.
Compare experimental data with computational simulations (e.g., MassFrontier ).
How do substituents on the benzopyran ring influence electronic properties and bioactivity?
Q. Advanced Research Focus
Q. Experimental Design :
- Synthesize analogs with varied substituents (e.g., -Cl, -OCH₃) and compare their:
What strategies validate the tautomeric equilibrium of [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]urea in solution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
